1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine

Description

Molecular Geometry and Bonding Analysis

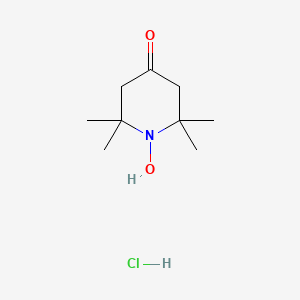

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine, also known as TEMPONE-H, is characterized by the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol. The compound features a six-membered piperidine ring with four methyl groups at positions 2 and 6, a hydroxyl group at position 1, and a ketone functionality at position 4.

The geometry of the molecule is significantly influenced by the tetrahedral arrangement at carbon atoms and the planar configuration at the nitrogen atom. The piperidine ring typically adopts a chair conformation, with the four methyl groups positioned to minimize steric interactions. This chair conformation is stabilized by the rigid framework created by the tetramethyl substitution pattern at positions 2 and 6.

A key structural feature of this compound is the N-O bond. X-ray crystallographic studies have shown that the N–O bond length in anhydrous TEMPO-H (the closely related compound without the 4-oxo group) averages 1.459(2) Å. This bond length is substantially longer than the N–O distance observed in the related radical TEMPO (1.284(8) Å), reflecting the absence of partial π character in the N-O bond of the hydroxylamine form. This difference in bond length has significant implications for the reactivity and stability of the compound.

The electronic structure of this compound is characterized by the presence of the hydroxylamine (N-OH) group and the carbonyl functionality. These groups create polar regions within the molecule, influencing its overall dipole moment and intermolecular interactions. The O–H bond in this hydroxylamine derivative is relatively weak, with a bond dissociation energy of approximately 70 kcal/mol (290 kJ/mol), which is about 30% weaker than a typical O–H bond. This property makes the compound an excellent hydrogen atom donor and explains its effectiveness as a spin trap.

Table 1: Key Molecular Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| N-O Bond Length | ~1.459 Å | |

| O-H Bond Dissociation Energy | ~70 kcal/mol | |

| Characteristic Conformation | Chair |

Properties

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h12H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXIVJSWGDTZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1O)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369929 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22963-71-9 | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Cyclization

A patented process (US6646127B2) details a liquid-phase reaction using acetone, ammonia (or ammonium salts), and catalysts such as calcium chloride or acidic zeolites. Optimal conditions include:

| Parameter | Value/Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 50–80°C | CaCl₂ | 65–72 |

| Molar Ratio (Acetone:NH₃) | 4:1 to 6:1 | HY Zeolite (H⁺ form) | 78–85 |

| Reaction Time | 8–12 hours | Mesoporous Silica | 70–75 |

This method achieves high regioselectivity due to steric effects from the tetramethyl groups, favoring 4-piperidone formation over linear byproducts.

Oxidative Hydroxylation

Subsequent oxidation of triacetonamine introduces the 1-hydroxy group. Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C selectively oxidizes the piperidone’s nitrogen, yielding 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine. Key parameters include:

$$ \text{Triacetonamine} + \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}} \text{Tempone-H} + \text{H}2\text{O} $$

| Oxidant Concentration | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| 30% H₂O₂ | 70°C | 6 hours | 88–92 |

| 50% H₂O₂ | 80°C | 4 hours | 85–89 |

This step’s efficiency depends on avoiding over-oxidation, which can lead to N-oxide byproducts.

Mannich Condensation-Based Synthesis

Alternative routes employ Mannich reactions to construct the piperidine ring. A three-component condensation of ethyl methyl ketone, formaldehyde, and ammonium acetate in ethanol yields 3,5-disubstituted piperidin-4-ones, which are subsequently methylated and oxidized.

Reaction Mechanism

The Mannich adduct forms via nucleophilic attack of ammonia on the ketone-enol intermediate, followed by cyclization:

$$ \text{CH}3\text{COCH}2\text{CO}2\text{Et} + \text{HCHO} + \text{NH}4\text{OAc} \rightarrow \text{Piperidin-4-one} + \text{H}_2\text{O} + \text{AcOH} $$

Methylation at the 2 and 6 positions is achieved using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

Optimization Challenges

Key challenges include:

- Steric hindrance : Bulky methyl groups reduce reaction rates, necessitating elevated temperatures (100–120°C).

- Byproduct formation : Competing aldol condensation requires precise stoichiometric control.

Functionalization of Preformed Piperidines

Post-synthetic modification of 2,2,6,6-tetramethylpiperidine offers another pathway. Nitrosation followed by hydrolysis introduces the 4-oxo and 1-hydroxy groups sequentially.

Nitrosation-Hydrolysis Sequence

Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a nitrosamine intermediate, which undergoes acid-catalyzed hydrolysis to yield the target compound:

$$ \text{Piperidine} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{N-Nitrosopiperidine} \xrightarrow{\text{H}2\text{O}} \text{1-Hydroxy-4-oxopiperidine} $$

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitrosation | 0–5°C, pH 1–2 | 75–80 |

| Hydrolysis | Reflux, 6N H₂SO₄ | 65–70 |

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of major synthetic routes:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Acetone Condensation | High yields, simple reagents | Requires corrosive catalysts | Industrial-scale |

| Mannich Condensation | Tunable substituents | Multi-step, low atom economy | Laboratory-scale |

| Nitrosation | Mild conditions | Toxic intermediates, lower yields | Small-scale |

Emerging Techniques and Innovations

Recent advances focus on catalytic systems to enhance selectivity:

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine undergoes various chemical reactions, including:

Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

Spin Trapping and Oxidative Stress Research

TEMPONE-H is widely recognized for its effectiveness as a spin trap for detecting free radicals, specifically superoxide radicals and peroxynitrite. This capability is crucial in studies investigating oxidative stress, which plays a significant role in various diseases, including cardiovascular disorders and neurodegenerative diseases.

Case Study: Non-Alcoholic Fatty Liver Disease (NAFLD)

A study utilized TEMPONE-H to assess oxidative stress levels in cultured fat-loaded human hepatocytes. The researchers aimed to develop a method for evaluating oxidative stress in liver cells under conditions mimicking NAFLD. By employing electron spin resonance (ESR) with TEMPONE-H, they were able to detect free radical production when oxidative stress was induced using tert-butyl hydroperoxide (t-BuOOH). The findings indicated that TEMPONE-H could effectively monitor oxidative damage and the protective effects of antioxidants like selenium .

Pharmacological Applications

TEMPONE-H's ability to trap free radicals has implications for drug development, particularly in creating therapeutics that target oxidative stress-related conditions.

Case Study: Cardiovascular Research

In cardiovascular research, TEMPONE-H has been used to investigate the effects of peroxynitrite on cardiac myocytes. A study demonstrated that peroxynitrite production decreases β-adrenergic stimulation of cardiac myocytes. By using TEMPONE-H as a spin trap, researchers could elucidate the mechanisms by which oxidative stress affects heart function and explore potential interventions to mitigate these effects .

Summary of Applications

Mechanism of Action

The primary mechanism of action of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine involves its ability to trap free radicals. The hydroxy group reacts with free radicals to form stable nitroxide radicals, which can then be detected and analyzed using EPR . This property makes it valuable in studying oxidative stress and related phenomena.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of TEMPONE-H, highlighting their functional groups, reactivity, and applications:

Structural and Functional Differences

TEMPONE-H vs. CPH :

- TEMPONE-H’s piperidine ring and 4-oxo group enhance steric hindrance, stabilizing its nitroxyl radical against biological reductants like ascorbate. In contrast, CPH’s pyrrolidine ring and carboxyl group reduce stability under similar conditions .

- Applications: TEMPONE-H is preferred for prolonged ROS quantification in mitochondrial studies, while CPH is used in short-term in vivo imaging .

TEMPONE-H vs. 4-CT-H :

TEMPONE-H vs. TEMPO-H :

- TEMPONE-H vs.

Research Findings and Comparative Performance

- Radical Trapping Efficiency: TEMPONE-H demonstrates superior specificity for peroxynitrite (ONOO⁻) compared to CPH, with a trapping rate constant of ~1.5 × 10⁴ M⁻¹·s⁻¹ for ONOO⁻ vs. ~6 × 10³ M⁻¹·s⁻¹ for CPH . PFN-5H’s pro-fluorescent properties allow dual-mode detection (EPR and fluorescence), offering advantages over TEMPONE-H in multimodal imaging .

Stability in Biological Systems :

- Synthetic Considerations: TEMPONE-H is synthesized via condensation of acetone and ammonia using a calcium-aluminosilicate catalyst , while anhydrous TEMPO-H requires specialized dehydration protocols to prevent rehydration .

Biological Activity

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (TEMPONE-H) is a compound with significant biological activity, particularly in the context of oxidative stress and cellular signaling. This article explores its mechanisms, effects on various biological systems, and relevant research findings.

TEMPONE-H is a stable nitroxide radical that serves as a spin trap for detecting free radicals in biological systems. Its structure allows it to react with reactive oxygen species (ROS), providing insights into oxidative stress levels within cells. The compound's ability to stabilize free radicals makes it particularly useful in studies involving cellular oxidative damage and antioxidant defense mechanisms .

Antioxidant Properties

TEMPONE-H has been extensively studied for its antioxidant properties. It effectively traps free radicals, thereby reducing oxidative stress in various cellular models. For instance, in studies involving human hepatocytes and hepatic stellate cells, TEMPONE-H was utilized to monitor oxidative stress levels induced by tert-butyl hydroperoxide. The results indicated that TEMPONE-H could detect free radical production under conditions of heightened oxidative stress .

Cardiovascular Effects

Research has demonstrated that TEMPONE-H influences nitric oxide (NO) signaling pathways, which are crucial for cardiovascular health. NO plays a vital role in regulating vascular tone and myocardial function. TEMPONE-H's interaction with NO signaling has implications for conditions such as heart failure and hypertension. It has been shown to modulate the activity of various enzymes and receptors involved in cardiac function, including eNOS (endothelial nitric oxide synthase) and several adrenergic receptors .

Study on Oxidative Stress Detection

In a study aimed at assessing oxidative stress in cultured fat-loaded human hepatocytes, TEMPONE-H was used as a spin trap to identify free radical production. The study concluded that TEMPONE-H could effectively monitor ROS levels in response to oxidative stressors, highlighting its potential as a diagnostic tool in metabolic disorders like non-alcoholic fatty liver disease (NAFLD) .

Impact on Cardiac Function

Another significant research finding involved the impact of TEMPONE-H on cardiac myocytes. The compound was shown to influence calcium transients and myocyte shortening during β-adrenergic stimulation. Specifically, TEMPONE-H reduced isoproterenol-stimulated calcium transients in wild-type myocytes, indicating its role in modulating cardiac contractility through redox signaling pathways .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant Activity | Traps free radicals | Stabilizes nitroxide radicals |

| Cardiovascular Modulation | Reduces cardiac contractility | Modulates NO signaling pathways |

| Oxidative Stress Detection | Monitors ROS levels | Spin trapping mechanism |

Q & A

Q. What are the recommended storage conditions for 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine to ensure stability during experimental use?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at temperatures between 2–8°C to prevent degradation. Exposure to light and moisture must be minimized, as these factors can accelerate decomposition. Storage in amber glass vials with desiccants is recommended for long-term stability .

Q. How can the purity of this compound be assessed using chromatographic methods?

Reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) is effective. UV detection at 254 nm is typically used. System suitability tests (e.g., retention time reproducibility, peak symmetry) should precede quantitative analysis. Calibration with certified reference standards ensures accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Immediate decontamination of spills with absorbent materials and ethanol is critical. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis yield of this compound derivatives?

A 2^k factorial design evaluates variables like reaction temperature, solvent polarity, and catalyst concentration. For example, varying temperatures (25–80°C) and solvent systems (THF vs. DCM) can identify interactions affecting yield. Response surface methodology (RSM) refines optimal conditions after initial screening .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound?

Cross-validate nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data with computational models (e.g., DFT calculations). For instance, conflicting ^13C NMR signals may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria. Collaborative inter-laboratory studies reduce instrument-specific biases .

Q. How are hydrogen bonding interactions in this compound salts characterized?

Single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding motifs. For example, the triflate salt forms N–H···O and O–H···O bonds between the piperidinium cation and sulfonate anion. Topological analysis (e.g., using CrystalExplorer) quantifies interaction strengths, while Hirshfeld surfaces map contact contributions .

Q. What experimental strategies evaluate the radical scavenging activity of this compound?

Electron paramagnetic resonance (EPR) spectroscopy tracks radical quenching using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS⁺ assays. Kinetic studies under UV irradiation assess photostability. Comparative studies with TEMPO derivatives benchmark activity, with attention to steric and electronic effects of the hydroxyl/keto groups .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.